6-(Benzenesulfonyl)-5-methyl-6-nitrohex-3-en-2-ol
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Overview
Description
6-(Benzenesulfonyl)-5-methyl-6-nitrohex-3-en-2-ol is an organic compound that features a benzenesulfonyl group, a nitro group, and a hydroxyl group attached to a hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfonyl)-5-methyl-6-nitrohex-3-en-2-ol can be achieved through several methods. One common approach involves the reaction of benzenesulfonyl chloride with a suitable hexene derivative under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the sulfonyl group . Another method involves the nitration of a pre-formed benzenesulfonyl hexene compound using nitric acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation reactions. These processes are typically carried out in reactors with precise temperature and pressure control to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Benzenesulfonyl)-5-methyl-6-nitrohex-3-en-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a catalyst, sodium borohydride (NaBH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines
Substitution: Formation of sulfonamides or sulfonate esters
Scientific Research Applications
6-(Benzenesulfonyl)-5-methyl-6-nitrohex-3-en-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Benzenesulfonyl)-5-methyl-6-nitrohex-3-en-2-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The benzenesulfonyl group can also participate in binding interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A related compound used in similar reactions but lacks the nitro and hydroxyl groups.
Toluene-4-sulfonyl chloride: Similar in structure but with a methyl group instead of a nitro group.
Properties
CAS No. |
138811-01-5 |
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Molecular Formula |
C13H17NO5S |
Molecular Weight |
299.34 g/mol |
IUPAC Name |
6-(benzenesulfonyl)-5-methyl-6-nitrohex-3-en-2-ol |
InChI |
InChI=1S/C13H17NO5S/c1-10(8-9-11(2)15)13(14(16)17)20(18,19)12-6-4-3-5-7-12/h3-11,13,15H,1-2H3 |
InChI Key |
BOVOVROGWBXEJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC(C)O)C([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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